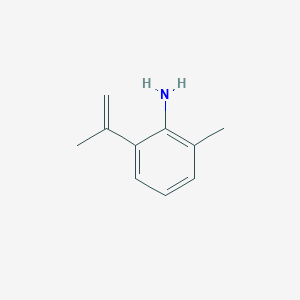

2-Methyl-6-(prop-1-en-2-yl)aniline

Description

Significance of Arylamine and Alkenyl Moieties in Organic Chemistry

Arylamines are a fundamental class of organic compounds where an amino group is directly attached to an aromatic ring. fiveable.me This structural feature makes them crucial components in a vast array of dyes, pharmaceuticals, and polymers. fiveable.mewikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which modifies the ring's reactivity and the basicity of the amine compared to its aliphatic counterparts. pressbooks.pub Generally, arylamines are less basic than alkylamines because the lone pair is less available for protonation. pressbooks.pub This electronic interplay allows for a wide range of chemical transformations, including electrophilic aromatic substitution and diazotization reactions, making arylamines versatile synthetic intermediates. fiveable.melibretexts.org

The alkenyl group, characterized by a carbon-carbon double bond, is another cornerstone of organic synthesis. It serves as a handle for numerous transformations, including addition reactions (hydrogenation, halogenation, hydrohalogenation), oxidation (epoxidation, ozonolysis), and various cross-coupling reactions. The reactivity of the double bond allows for the straightforward introduction of new functional groups and the extension of carbon chains, making it indispensable in the construction of complex molecules.

The presence of both an arylamine and an alkenyl moiety within the same molecule, as in 2-Methyl-6-(prop-1-en-2-yl)aniline, offers a platform for orthogonal chemical modifications, where one group can be reacted selectively in the presence of the other, expanding its synthetic utility.

Overview of Sterically Hindered Anilines in Synthetic Methodologies

Sterically hindered anilines are characterized by the presence of bulky substituents at the ortho positions relative to the amino group. This steric bulk imposes significant constraints on the reactivity of both the amino group and the aromatic ring. For instance, the bulky groups can hinder the approach of reagents to the nitrogen atom, influencing its nucleophilicity and basicity. acs.org

In synthetic methodologies, this steric hindrance is often exploited to achieve high selectivity in reactions. For example, sterically hindered anilines are pivotal as ligands in coordination chemistry and catalysis. The bulky substituents can create a specific coordination environment around a metal center, influencing the catalytic activity and selectivity (e.g., enantioselectivity) of a reaction. nih.govnih.gov Furthermore, the synthesis of these hindered amines has itself been an area of significant research, with methods like direct reductive amination of ketones and catalytic amination of aryl boronic esters being developed to overcome the challenges posed by steric hindrance. nih.govnih.gov The development of practical methods for synthesizing sterically hindered anilines under mild conditions has broadened their applicability across various chemical transformations. nih.gov

Positioning of this compound as a Synthetic Building Block

This compound, with its methyl and isopropenyl groups flanking the amine, is a prime example of a sterically hindered aniline (B41778). Its structure makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the agrochemical industry. The combination of the nucleophilic amine, the reactive alkenyl group, and the substituted aromatic ring allows for a stepwise functionalization, making it a versatile building block.

The primary amine can undergo reactions such as N-alkylation, N-acylation, or diazotization, while the isopropenyl group is available for transformations like addition reactions or polymerization. This dual reactivity is a key feature of its utility as a synthetic intermediate. Research has shown the use of similar aniline derivatives in the synthesis of copolymers, highlighting the potential of the alkenyl group in polymerization processes. researchgate.netrroij.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 107859-36-9 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Synonyms | Benzenamine, 2-methyl-6-(1-methylethenyl)- |

Data sourced from multiple chemical databases. guidechem.combldpharm.comchemwhat.com

Scope and Objectives of Research on this compound

Research involving this compound and related structures is often driven by the need for new molecules with specific biological or material properties. The objectives of such research typically include:

Development of Novel Agrochemicals: A significant driver for research into this compound is its role as a key intermediate in the synthesis of herbicides and pesticides. The specific substitution pattern is often crucial for the biological activity of the final product.

Synthesis of Novel Ligands: The sterically hindered nature of the aniline makes it an attractive scaffold for the development of new ligands for catalysis. Research may focus on modifying the structure to fine-tune the electronic and steric properties of the resulting metal complexes.

Polymer Science: The presence of the polymerizable prop-1-en-2-yl group opens avenues for its use as a monomer or co-monomer in the synthesis of new polymers. Studies have explored the copolymerization of aniline derivatives to create materials with enhanced properties like improved solubility or conductivity. rroij.com

Exploration of New Synthetic Methodologies: The unique structure of this compound can be used as a model system to test and develop new synthetic reactions, particularly those involving chemoselective transformations of the amine or alkenyl group.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-prop-1-en-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-6H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTWBPYESVIFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 Prop 1 En 2 Yl Aniline

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule from readily available precursors in as few steps as possible. The approaches for synthesizing 2-Methyl-6-(prop-1-en-2-yl)aniline involve forming key carbon-carbon and carbon-nitrogen bonds on an aromatic scaffold.

Palladium-Catalyzed Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, famously realized in the Buchwald-Hartwig amination. dntb.gov.uagalchimia.com This method could be employed to form the aniline (B41778) moiety by coupling an amine source with a pre-functionalized aryl halide or sulfonate. dntb.gov.ua

Hydroaminocarbonylation is a process that introduces both an amine and a carbonyl group across a double bond. Recent advances have detailed the palladium-catalyzed hydroaminocarbonylation of alkenes with anilines. acs.orgnih.govrsc.org This strategy could theoretically be applied to a precursor containing the 2-methyl-6-(prop-1-en-2-yl)phenyl moiety, though it's more commonly used for producing amides. A related method, inward isomerization-hydroaminocarbonylation, uses a palladium catalyst to form α-aryl carboxylic amides from unactivated alkenes and aniline hydrochlorides. dicp.ac.cnnih.gov This highlights the versatility of palladium catalysis in incorporating nitrogen and carbonyl functionalities.

The success of palladium-catalyzed C-N coupling reactions is highly dependent on the careful optimization of the catalytic system. The choice of palladium precursor, ligand, and additives is crucial for achieving high yields and selectivity. dntb.gov.ua

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dba)₂. organic-chemistry.org

Ligands: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps. Bulky, electron-rich phosphine (B1218219) ligands are often employed. For instance, in the coupling of aryl halides with ammonia (B1221849) equivalents, P(t-Bu)₃ has proven effective. organic-chemistry.org Other ligands like Ruphos are used in specialized applications such as isomerization-hydroaminocarbonylation. nih.gov

Additives: A base is typically required to neutralize the acid generated during the reaction.

The table below summarizes a selection of catalytic systems used in related C-N bond-forming reactions.

| Reaction Type | Palladium Precursor | Ligand | Base/Additive | Substrates | Key Finding |

| Aryl Amination | Pd(dba)₂ | P(t-Bu)₃ | LiN(SiMe₃)₂ | Aryl Halides | Effective for converting aryl halides to parent anilines. organic-chemistry.org |

| Isomerization-Hydroaminocarbonylation | Pd(PtBu₃)₂ / PdBr₂ | Ruphos | Aniline Hydrochloride | Unactivated Alkenes | A dual-catalyst system achieves high site-selectivity for α-aryl amides. dicp.ac.cn |

| Markovnikov Hydroaminocarbonylation | Pd(OAc)₂ | dcpp | Aniline Hydrochloride | 1,1-Disubstituted Alkenes | Forms amides with an α-quaternary carbon. acs.org |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. mt.com In the context of synthesizing this compound, this pathway could involve the alkylation of o-toluidine (B26562). The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both activating and ortho-, para-directing. This directs incoming electrophiles to the positions ortho and para to themselves. For o-toluidine, the C6 position is ortho to the amino group and meta to the methyl group, making it a reactive site for substitution.

A key EAS reaction is the Friedel-Crafts alkylation, which uses a Lewis acid catalyst like AlCl₃ to generate a carbocation electrophile from an alkyl halide or an alkene. mt.comyoutube.commasterorganicchemistry.com This method is used industrially to produce alkylbenzenes such as cumene (B47948) from benzene (B151609) and propylene (B89431). mt.comyoutube.com A significant limitation, however, is that the amino group of anilines can react with the Lewis acid catalyst, forming a complex that deactivates the ring towards further substitution. libretexts.org

Nucleophilic Addition or Substitution Reactions

Aniline and its derivatives can act as nucleophiles. The nitrogen lone pair can participate in nucleophilic addition or substitution reactions. One synthetic strategy could involve the reaction of an amine with a pre-functionalized aromatic ring via a nucleophilic aromatic substitution (SₙAr) mechanism. This typically requires an aromatic ring bearing strong electron-withdrawing groups and a good leaving group.

Alternatively, anilines can act as nucleophiles in conjugate addition reactions to activated alkynes. organic-chemistry.org More recently, methods have been developed for aniline synthesis that proceed through the condensation of amines with cyclohexanones, followed by an aromatization step, offering a novel route that bypasses traditional cross-coupling or SₙAr pathways. galchimia.commanchester.ac.ukbeilstein-journals.org

Alkylation of o-Toluidine with Propylene or Related Precursors

The direct alkylation of an aniline derivative represents a straightforward approach to introducing the prop-1-en-2-yl (isopropenyl) group. A relevant industrial process is the Friedel-Crafts alkylation of aromatic hydrocarbons with propylene, catalyzed by an acid, to introduce an isopropyl group. youtube.com

A patent for the synthesis of the related compound, 2-methyl-6-isopropyl aniline, describes the direct alkylation of o-toluidine with propylene using aluminum trichloride (B1173362) (AlCl₃) as a catalyst. This reaction is a type of Friedel-Crafts alkylation. Although the final product in the patent is the saturated analog, the methodology is directly applicable to the synthesis of the isopropenyl-substituted target molecule, as the isopropenyl group can be formed from propylene under these conditions.

The table below outlines the conditions described in the patent.

| Parameter | Value |

| Starting Material | o-Toluidine |

| Alkylating Agent | Propylene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Temperature | 130 °C - 150 °C |

| Pressure | 0.9 MPa - 1.2 MPa |

| Reaction Time | 4h - 5h |

This method provides a direct route from a simple, commercially available aniline derivative to a more complex, substituted product.

Synthetic Routes from 2-Methylaniline and Crotyl Bromide or Analogues

The direct alkylation of 2-methylaniline (o-toluidine) with reagents like crotyl bromide or its analogues represents a potential pathway to introduce the prop-1-en-2-yl group at the ortho position. However, direct C-alkylation of anilines can be challenging due to competing N-alkylation. A related industrial approach involves the alkylation of o-toluidine with propylene, an analogue of an isopropenyl synthon, to produce 2-methyl-6-isopropylaniline. This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride. google.com

A patented method describes the synthesis of 2-methyl-6-isopropylaniline by reacting o-toluidine with propylene in an autoclave. google.com The key reaction parameters are outlined in the table below.

Table 1: Reaction Parameters for the Synthesis of 2-Methyl-6-isopropylaniline

| Parameter | Value |

|---|---|

| Starting Materials | o-Toluidine, Propylene |

| Catalyst | Aluminum trichloride |

| Temperature | 130-150 °C |

| Pressure | 0.9-1.2 MPa |

| Reaction Time | 4-5 hours |

Data from patent CN102731319A. google.com

This process yields the saturated analogue, 2-methyl-6-isopropylaniline. To obtain the target compound, this compound, a subsequent dehydrogenation step would be necessary.

Indirect Synthesis and Precursor Modifications

Indirect synthetic routes offer an alternative approach to constructing the target molecule, often providing better control over regioselectivity and yield. These methods typically involve the synthesis of a precursor molecule that is then chemically modified to yield the final product.

Reduction of Nitroaromatic Precursors

A common and effective indirect method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the required precursor is 2-methyl-6-nitro-(prop-1-en-2-yl)benzene. The synthesis of this nitroaromatic precursor can be achieved through various nitration strategies of an appropriate aromatic starting material.

Once the nitroaromatic precursor is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods for the reduction of nitroanilines include catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel on a support, or chemical reduction with reagents like tin(II) chloride, iron in acidic media, or sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govresearchgate.netresearchgate.net The choice of reducing agent and reaction conditions can be tailored to be compatible with the isopropenyl group.

A patent for the production of 2-methyl-6-isopropylaniline describes a process that involves the nitration of cumene followed by catalytic hydrogenation. patsnap.com This highlights the industrial viability of the reduction of a nitro group in a similar molecular framework. The hydrogenation reaction is carried out at elevated temperatures using a Cu/SiO2 catalyst. patsnap.com

Table 2: Conditions for Catalytic Hydrogenation of a Nitroaromatic Precursor

| Parameter | Value |

|---|---|

| Catalyst | Cu/SiO2 |

| Temperature | 290-310 °C |

| Hydrogen Purity | >99% |

| Selectivity | ~95% |

| Conversion Rate | >99% |

Data from patent CN102731319A. patsnap.com

Transformation of Related Isopropenylanilines

The transformation of other isopropenylaniline isomers into this compound is another potential synthetic strategy. This could theoretically be achieved through an isomerization reaction, where the isopropenyl group migrates to the desired position on the aniline ring. Such isomerization reactions can often be catalyzed by strong acids or transition metal complexes. However, controlling the regioselectivity of such isomerizations can be challenging, and this route is less commonly employed compared to the more predictable precursor methods.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This has led to the exploration of "green" synthetic routes for many important compounds, including anilines.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reactions, also known as solid-state or neat reactions, offer several advantages, including reduced waste, lower costs, and often, faster reaction times.

For the synthesis of aniline derivatives, solvent-free conditions have been successfully applied in various reactions, such as the Knoevenagel condensation and multicomponent reactions. For instance, the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has been achieved in good to excellent yields under solvent-free conditions using a safe and natural catalyst like ascorbic acid. While a specific solvent-free synthesis for this compound has not been explicitly reported, the successful application of these principles to similar aniline syntheses suggests that this is a promising area for future research.

Catalyst Recycling and Reusability

Another important aspect of green chemistry is the development of recyclable and reusable catalysts. This is particularly relevant for reactions that employ expensive or toxic metal catalysts. Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate from the reaction mixture and can be reused multiple times, reducing both cost and environmental impact. researchgate.net

In the context of aniline synthesis, significant research has been dedicated to developing recyclable catalysts for N-alkylation and other transformations. researchgate.netresearchgate.netrsc.org For example, Ti-Pd alloys and iridium single-atom doped polypyrrole nanoparticles have been shown to be effective and recyclable catalysts for the N-alkylation of anilines. researchgate.netresearchgate.net Furthermore, metal-organic frameworks (MOFs) supporting cobalt catalysts have been used for the N-alkylation of aniline derivatives and can be recovered and reused. rsc.org The development of recyclable catalysts for the C-alkylation of anilines, which would be directly applicable to the synthesis of this compound, is an active area of research.

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal, or 100% atom-economical, reaction is one where all the atoms of the reactants are found in the final product, with no byproducts. researchgate.net This metric is crucial in evaluating the sustainability of a synthetic route, as higher atom economy signifies less waste generation. jocpr.com In the synthesis of complex molecules like this compound, prioritizing atom-economical reactions is essential for developing environmentally and economically favorable manufacturing processes. monash.edunih.gov

A plausible and highly atom-economical approach to synthesizing the core structure of this compound is through the direct catalytic alkylation of o-toluidine. A closely related synthesis for the saturated analogue, 2-methyl-6-isopropylaniline, utilizes o-toluidine and propylene in the presence of an aluminum chloride catalyst. google.com This type of Friedel-Crafts alkylation is an addition reaction where the atoms of both o-toluidine and propylene are incorporated into the final product structure.

The theoretical atom economy for such a direct addition can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct synthesis of this compound from o-toluidine and a C3H4 equivalent (such as propyne (B1212725) or allene) or via a dehydrogenative coupling with propylene, the calculation would be based on the following molecular weights:

o-Toluidine (C₇H₉N): 107.15 g/mol

Propylene (C₃H₆): 42.08 g/mol

this compound (C₁₀H₁₃N): 147.22 g/mol

In an ideal addition reaction where propylene is the alkylating agent and hydrogen gas is the only byproduct (dehydrogenative alkylation), the atom economy would be high. If the reaction were a simple addition of propyne (C₃H₄, M.W. 40.06 g/mol ) to o-toluidine, the atom economy would be 100%, as all atoms from the reactants would be incorporated into the product.

Theoretical Atom Economy for Direct Addition of Propyne: (147.22 g/mol / (107.15 g/mol + 40.06 g/mol )) * 100 = 100%

In contrast, classical multi-step syntheses often exhibit lower atom economy. For example, a hypothetical route involving the protection of the aniline, a Grignard reaction with a carbonyl compound, and subsequent elimination and deprotection steps would generate significant waste (e.g., magnesium salts, water, protecting group fragments), thereby lowering the atom economy considerably.

The following interactive data table compares the theoretical atom economy of different potential synthetic strategies for this compound, highlighting the advantages of catalytic addition reactions.

| Synthetic Strategy | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Direct Catalytic Addition (e.g., with Propyne) | o-Toluidine, Propyne | None | 100% |

| Catalytic Dehydrogenative Alkylation (with Propylene) | o-Toluidine, Propylene | Hydrogen (H₂) | 98.6% |

| Wittig-type Reaction | 2-Amino-6-methylacetophenone, Methyltriphenylphosphonium bromide, Base | Triphenylphosphine oxide, Salt | < 30% |

| Multi-step Synthesis with Grignard Reagent | Protected o-Toluidine, Acetone, Grignard Reagents, Dehydrating agents | Magnesium salts, Water, Protecting group fragments | < 50% |

Ultimately, the development of catalytic methods that proceed with high selectivity and yield, such as direct C-H functionalization or catalytic amination, is paramount for achieving high atom economy in the synthesis of this compound. researchgate.netmdpi.com Such strategies not only minimize waste but also often reduce energy consumption and the use of hazardous substances. jocpr.com

Chemical Reactivity and Transformation Studies of 2 Methyl 6 Prop 1 En 2 Yl Aniline

Reactivity of the Primary Amine Functionality

The primary amine group in 2-Methyl-6-(prop-1-en-2-yl)aniline is a key site for various chemical modifications. However, its reactivity is tempered by the steric bulk of the adjacent methyl and isopropenyl groups. This steric congestion can hinder the approach of bulky reagents to the nitrogen atom.

Acylation and Alkylation Reactions

Acylation: The primary amine can readily undergo acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. For instance, 2,6-diethylaniline (B152787), a structurally similar compound, smoothly forms amides with acetic anhydride and benzoyl chloride. cdnsciencepub.com This suggests that this compound would react similarly to yield N-acetyl and N-benzoyl derivatives. These reactions typically proceed under standard conditions, often with the use of a base to neutralize the acid byproduct. The resulting amides are often crystalline solids and can be useful for purification or as intermediates for further synthetic transformations. cdnsciencepub.com

Alkylation: Direct alkylation of the amine group in sterically hindered anilines can be challenging. semanticscholar.org Simple electrophilic alkylation may result in N-alkylation or no reaction at all. semanticscholar.org However, specific methods have been developed for the alkylation of sterically hindered anilines. For example, N,N-dimethyl anilines can undergo hydroaminoalkylation with sterically demanding alkenes using a scandium catalyst. rsc.org While direct alkylation of this compound is not explicitly detailed in the literature, it is plausible that under specific catalytic conditions, such as those employing alkali metals or their hydrides, N-alkylation could be achieved. researchgate.net

| Reactant | Reagent | Product Type | Notes |

| This compound | Acetic Anhydride | N-acetylated aniline (B41778) | Reaction expected to be similar to that of 2,6-diethylaniline. cdnsciencepub.com |

| This compound | Benzoyl Chloride | N-benzoylated aniline | Reaction expected to be similar to that of 2,6-diethylaniline. cdnsciencepub.com |

| This compound | Alkyl Halide | N-alkylated aniline | Direct alkylation can be difficult due to steric hindrance. semanticscholar.org |

Condensation Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). For example, 2,6-diethylaniline reacts smoothly with benzaldehyde (B42025) upon gentle warming to form the corresponding Schiff base. cdnsciencepub.com Similarly, 2,6-dimethylaniline (B139824) is known to be a precursor in the production of various dyes through condensation reactions. nih.gov It is therefore highly probable that this compound would undergo analogous reactions. Furthermore, anilines can participate in multi-component reactions. For instance, anilines react with aldehydes and allylamines in the presence of a ruthenium catalyst to form quinoline (B57606) derivatives. rsc.org

| Reactant | Reagent Type | Product Type | Example from Similar Compounds |

| This compound | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | 2,6-Diethylaniline reacts with benzaldehyde to form N-Benzal-2,6-diethylaniline. cdnsciencepub.com |

| This compound | Aldehyde + Allylamine | Quinoline derivative | Anilines undergo Ru-catalyzed three-component deaminative coupling. rsc.org |

Diazotization and Coupling Reactions

The primary aromatic amine functionality allows for diazotization reactions upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate. While specific studies on the diazotization of this compound are not prevalent, research on related 2,6-disubstituted anilines, such as 2,6-diethylaniline, shows that the corresponding diazonium salts can be formed and subsequently used in further reactions. For example, the toluenesulphonamide derivative of 2,6-diethylaniline can be nitrated in the presence of nitrous acid. cdnsciencepub.com These diazonium salts are expected to undergo typical coupling reactions with activated aromatic compounds to form azo dyes.

Reactivity of the Isopropenyl Group

The isopropenyl group, an alkene moiety, is susceptible to reactions that target the carbon-carbon double bond.

Electrophilic Addition Reactions

The double bond of the isopropenyl group can undergo electrophilic addition reactions. libretexts.orglibretexts.org In the presence of protic acids like HBr or HCl, the reaction is expected to follow Markovnikov's rule. The electrophile (H+) will add to the terminal carbon of the double bond, leading to the formation of a more stable tertiary carbocation on the benzylic carbon. libretexts.org This carbocation is further stabilized by resonance with the aromatic ring. Subsequent attack by the nucleophile (e.g., Br-) on the carbocation will yield the final product. libretexts.orglibretexts.org The reaction of alkenes with bromine (Br₂) also proceeds via electrophilic addition, typically forming a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. chemguide.co.uk

| Reaction Type | Reagent | Intermediate | Expected Product |

| Hydrohalogenation | HBr | Tertiary Carbocation | 2-(2-Bromopropan-2-yl)-6-methylaniline |

| Halogenation | Br₂ | Bromonium Ion | 2-(1,2-Dibromopropan-2-yl)-6-methylaniline |

Radical Reactions

The isopropenyl group can also participate in radical reactions. For instance, in the presence of a radical initiator, radical addition to the double bond can occur. The regioselectivity of such additions would depend on the nature of the radical species and the reaction conditions. While specific studies on radical reactions with this compound are scarce, the general principles of radical chemistry suggest that this functionality would be reactive under such conditions.

Polymerization Pathways

The presence of the aniline moiety in this compound allows it to undergo polymerization to form polyaniline (PANI) derivatives. The most common method for polymerizing anilines is chemical oxidative polymerization. researchgate.netnih.govresearchgate.net This process typically involves the oxidation of the monomer in an acidic medium, using a strong oxidizing agent.

Research on structurally similar ortho-alkenyl anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, demonstrates that chemical oxidative polymerization is a viable pathway. rsc.org In a typical procedure, the aniline derivative is dissolved in an aqueous acidic solution, such as hydrochloric acid (HCl), and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is added dropwise. rsc.org The reaction proceeds via the formation of aniline radical cations, which then couple to form the polymer chain. nih.gov The resulting polymer, in this case, would be poly[this compound], likely exists in its protonated, conductive emeraldine (B8112657) salt form. The isopropenyl and methyl groups would remain as pendant groups on the polymer backbone, influencing the polymer's solubility, morphology, and electronic properties.

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | 2-(1-methylbut-1-en-1-yl)aniline | rsc.org |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | rsc.org |

| Solvent/Acid | 0.2 M Hydrochloric Acid (HCl) | rsc.org |

| Monomer/Oxidant Ratio | 1.00 / 1.25 | rsc.org |

| Temperature | 20 °C | rsc.org |

| Reaction Time | 24 hours | rsc.org |

Olefin Metathesis and Related Transformations

The prop-1-en-2-yl group of this compound is a substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), which are known for their functional group tolerance. wikipedia.orglibretexts.org

For this compound, several metathesis transformations can be envisioned:

Cross Metathesis (CM): The isopropenyl group can react with another olefin to exchange substituents. This allows for the introduction of new functional groups onto the aniline scaffold. libretexts.org

Ring-Closing Metathesis (RCM): While the parent molecule cannot undergo intramolecular RCM, derivatization of the amine with an olefin-containing substituent (e.g., N-allylation) would create a diene. This diene could then undergo RCM to form a nitrogen-containing heterocyclic ring, a common strategy in organic synthesis. nih.govorganic-chemistry.org The efficiency of such reactions can sometimes be hindered by the coordinating nature of the nitrogen atom, which can deactivate the catalyst, though modern catalysts show improved tolerance. beilstein-journals.org

The choice of catalyst is crucial for a successful metathesis reaction, with second and third-generation Grubbs catalysts often providing higher reactivity and stability. nih.gov

| Catalyst Type | Common Examples | Key Features | Reference |

|---|---|---|---|

| Grubbs Catalysts (Ruthenium-based) | Grubbs' 1st, 2nd, and 3rd Generation Catalysts, Hoveyda-Grubbs Catalysts | High functional group tolerance, stable in air and moisture. | wikipedia.orgnih.gov |

| Schrock Catalysts (Molybdenum- or Tungsten-based) | Schrock's Mo and W alkylidene complexes | Highly reactive, particularly for sterically hindered or electron-deficient olefins; sensitive to air and moisture. | libretexts.org |

Intramolecular Cyclization Reactions

The ortho-disposition of the amino and isopropenyl groups makes this compound an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.

Formation of Heterocyclic Ring Systems

The intramolecular reaction between the aniline nitrogen or the aromatic ring and the isopropenyl group can lead to the formation of valuable N-heterocycles like indoles and quinolines.

Indole (B1671886) Synthesis: Acid-catalyzed cyclization or transition-metal-catalyzed reactions can facilitate the formation of an indole ring system. Research on related 2-alkenylanilines has shown that catalysts such as palladium(II) chloride can effectively promote the intramolecular cyclization to yield substituted indoles. researchgate.net For instance, heating copolymers containing 2-[2-chloro-1-methylbut-2-en-1-yl]aniline fragments in polyphosphoric acid leads to intramolecular cyclization, forming indole units within the polymer chain. urfu.ru This suggests a similar acid-catalyzed pathway is feasible for this compound to form 2,7-dimethyl-2-vinyl-2,3-dihydroindole or related indole structures after subsequent transformations.

Quinoline Synthesis: Under different conditions, often involving oxidation, cyclization can occur between the isopropenyl group and the C6 carbon of the aniline ring, followed by aromatization to yield a quinoline skeleton. For example, 2-aminochalcones, which possess a similar ortho-amino-alkenyl arrangement, can be cyclized to 2-phenylquinolines using selenium-based reagents. researchgate.net

| Catalyst/Reagent | Substrate Type | Product | Reference |

|---|---|---|---|

| PdCl₂(DMSO)n | 2-(1-methyl-2-butenyl)anilines | 3-Methyl-2-ethylindole, 2,4-dimethylquinoline | researchgate.net |

| PhSeCl / m-CPBA | 2-Isopropenylanilide | Tosylindole | researchgate.net |

| Polyphosphoric Acid | Poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline) | Polymer with Indole Fragments | urfu.ru |

| N-Chlorosuccinimide (NCS) | Indole with aniline tether | Indolo[2,3-b]quinolone core | nih.gov |

Mechanistic Investigations of Cycloaddition Processes

The mechanisms of these cyclization reactions are subjects of detailed study. For transition metal-catalyzed processes, the reaction often begins with the coordination of the metal to the alkene.

In palladium-catalyzed indole synthesis from 2-alkenylanilines, a proposed mechanism involves an initial aminopalladation step, where the aniline nitrogen attacks the palladium-activated double bond. mdpi.com This forms a new palladium-carbon bond and a six-membered ring intermediate. Subsequent reductive elimination or a similar cascade releases the cyclized product and regenerates the active catalyst. mdpi.com

For cycloadditions related to olefin metathesis, the widely accepted Chauvin mechanism involves the [2+2] cycloaddition of the alkene double bond to the metal alkylidene catalyst. wikipedia.orgnih.gov This forms a four-membered metallacyclobutane intermediate. The ring then cleaves in a different manner to release a new alkene product and regenerate a metal alkylidene, propagating the catalytic cycle. nih.gov

In other cases, such as iodine-mediated cyclization, the proposed mechanism involves the formation of an N-iodoamine species, which coordinates to the alkene. acs.org An intramolecular aza-Michael addition follows, leading to a cyclized intermediate that can be further transformed into the final heterocyclic product. acs.org

Transition Metal-Catalyzed Transformations

Beyond cyclization, the C-H bonds of this compound are targets for functionalization using transition metal catalysis, offering a direct route to more complex molecules without the need for pre-functionalized substrates.

C-H Activation and Functionalization

Palladium catalysis is a prominent tool for C-H activation. nih.govnih.gov In aniline derivatives, the amino group can act as a directing group, guiding the catalyst to activate a specific C-H bond, typically in the ortho position. nih.gov However, for this compound, both ortho positions are already substituted. This presents a unique challenge and opportunity.

While ortho-C-H activation is sterically hindered, catalysis could be directed to other positions:

Para-C-H Functionalization: In the absence of accessible ortho-hydrogens, some catalytic systems have shown selectivity for the para-position of the aniline ring. acs.org

Alkyl C-H Activation: The methyl group at the C2 position represents a C(sp³)-H bond that could be a site for functionalization, although this is generally more challenging than C(sp²)-H activation. nih.gov

Ring C-H Activation: The remaining C-H bonds on the aromatic ring (at C3, C4, and C5) are also potential sites for functionalization, though achieving high regioselectivity without a strong directing group can be difficult.

The development of specialized ligands is key to controlling the chemo- and regioselectivity of these reactions. nih.govresearchgate.net For instance, specific pyridone or amino acid ligands can enable the direct ortho-arylation of unprotected anilines by playing a cooperative role in the C-H cleavage step. nih.govacs.org Strong acids like trifluoroacetic acid (TFA) have also been shown to promote various Pd(II)-catalyzed C-H functionalization reactions. researchgate.netresearchgate.net

| Catalyst System | Substrate | Position Functionalized | Transformation | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Unprotected Anilines | ortho | Arylation | nih.gov |

| Pd(OAc)₂ / S,O-Ligand | Aniline Derivatives | para | Olefination | acs.org |

| Pd(OAc)₂ / PhI(OAc)₂ | N-Alkylanilines | ortho (to N-alkyl) | Cyclization to Carbazoles | nih.gov |

| Pd(II) / Strong Acid (TFA) | Aniline Derivatives | ortho | Carbonylation, Olefination, etc. | researchgate.net |

Derivatization Strategies and Synthesis of Analogues Based on 2 Methyl 6 Prop 1 En 2 Yl Aniline Core

Synthesis of Substituted Anilines

The aniline (B41778) group in 2-Methyl-6-(prop-1-en-2-yl)aniline serves as a versatile handle for introducing a variety of substituents, leading to the formation of novel substituted aniline derivatives. These derivatives are often sought after as key intermediates in the synthesis of more complex molecules. beilstein-journals.org

A common approach involves the N-alkylation or N-arylation of the primary amine. For instance, the reaction of anilines with alkyl halides or aryl halides under appropriate catalytic conditions can yield secondary or tertiary amines. nih.gov Another strategy is the acylation of the amino group to form amides, which can then be further modified. beilstein-journals.org

Reductive amination is another powerful tool for synthesizing substituted anilines. This method involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often efficient and allows for the introduction of a wide range of substituents. google.com

The synthesis of 2-benzyl-N-substituted anilines has been achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This method proceeds via a sequential imine condensation–isoaromatization pathway, offering a straightforward route to this class of aniline derivatives. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| (E)-2-arylidene-3-cyclohexenones | Primary aliphatic amines | 2-benzyl-N-substituted anilines | Imine condensation–isoaromatization |

Table 1: Synthesis of Substituted Anilines

Synthesis of Heterocyclic Compounds Utilizing the Aniline Moiety

The presence of the aniline functionality in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials.

Quinolines are a prominent class of N-heterocycles with a broad spectrum of biological activities. Several synthetic methods can be employed to construct the quinoline (B57606) scaffold using anilines as starting materials. organic-chemistry.org

One of the most well-known methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. nih.gov Variations of this reaction, including metal-free and iodine-catalyzed versions, have been developed for the synthesis of 2-methylquinolines from anilines and vinyl ethers. researchgate.net

Another approach involves the reaction of anilines with α,β-unsaturated aldehydes or ketones. For example, the reaction of anilines with two molecules of an aldehyde in the presence of an oxidant like air can lead to the formation of substituted quinolines through C-H functionalization and C-C/C-N bond formation. organic-chemistry.org

| Starting Material | Reagent(s) | Catalyst/Conditions | Product |

| Anilines | Vinyl ethers | Iodine | 2-Methylquinolines |

| Anilines | Aldehydes | Air (oxidant) | Substituted quinolines |

Table 2: Synthesis of Quinoline Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. ijrar.org The most common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. ijrar.orgresearchgate.net

While this compound is not an o-phenylenediamine itself, it can be envisioned as a precursor to one through further functionalization. Alternatively, the aniline group can be incorporated into a benzimidazole (B57391) structure through multi-step synthetic sequences. For instance, an aniline can be converted to an o-nitroaniline, which upon reduction yields the corresponding o-phenylenediamine, a key precursor for benzimidazole synthesis. nih.gov

Various catalytic systems have been developed to facilitate the synthesis of benzimidazoles, including the use of L-proline in aqueous media, which offers a green and efficient method. ijrar.org Other catalysts include ZrO₂–Al₂O₃ solid acids and Al₂O₃/CuI/PANI nanocomposites. nih.gov

| Starting Material | Reagent | Catalyst | Product |

| o-phenylenediamines | Aldehydes | L-Proline | Benzimidazole derivatives |

| o-phenylenediamines | Aldehydes | ZrO₂–Al₂O₃ | Substituted benzimidazoles |

| o-phenylenediamines | Aldehydes | Al₂O₃/CuI/PANI nanocomposite | Benzimidazole derivatives |

Table 3: Synthesis of Benzimidazole Derivatives

Pyrroloquinoxalines are a class of fused heterocyclic compounds that have attracted interest in medicinal chemistry. The synthesis of these compounds can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing quinoxaline (B1680401) scaffold.

While a direct synthesis from this compound is not explicitly detailed in the provided context, one can conceptualize a multi-step pathway. This could involve the initial conversion of the aniline to a quinoxaline derivative, which would then undergo further reactions to form the fused pyrrole ring.

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry and are found in numerous natural products and pharmaceuticals. organic-chemistry.orgmdpi.com The synthesis of pyridines can be achieved through various cycloaddition and condensation reactions.

A single-step conversion of N-vinyl and N-aryl amides to pyridine derivatives has been reported. organic-chemistry.org This method involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org While this method starts from an amide, the aniline precursor could be readily converted to the required N-aryl amide.

| Starting Material | Reagent(s) | Product |

| N-vinyl/N-aryl amides | π-nucleophile, Trifluoromethanesulfonic anhydride, 2-chloropyridine | Pyridine derivatives |

Table 4: Synthesis of Pyridine Derivatives

Design and Synthesis of Advanced Organic Scaffolds

The concept of molecular scaffolds involves the creation of core structures that can be systematically derivatized to produce a library of compounds with diverse functionalities. mdpi.com These scaffolds are crucial in fields like drug discovery and materials science for creating molecules with tailored properties. mdpi.com

This compound, with its multiple reactive sites (the amino group, the aromatic ring, and the propenyl group), can serve as a hub for the construction of advanced organic scaffolds. mdpi.com The strategic derivatization of these sites allows for the attachment of various functional groups, leading to complex and three-dimensional molecular architectures.

Structure-Reactivity Relationship Studies in Derived Systems

While specific structure-reactivity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions regarding the influence of its structural motifs on reactivity.

The reactivity of the aniline nitrogen is modulated by the electronic and steric effects of the ortho substituents. The methyl group is electron-donating, which increases the nucleophilicity of the amine. The prop-1-en-2-yl group, while also alkyl, possesses a double bond that can influence the electronic environment. The steric bulk of these two ortho groups can hinder reactions at the nitrogen center and on the aromatic ring.

Theoretical studies on the reaction of aniline with methyl radicals have shown that hydrogen abstraction from the -NH2 group and CH3-addition to the ortho-carbon are competitive processes. researchgate.net In the case of this compound, the ortho positions are blocked, which would likely alter the course of such radical reactions, potentially favoring reaction at the nitrogen or the unsubstituted positions of the aromatic ring.

The reactivity of the prop-1-en-2-yl group itself can be influenced by the rest of the molecule. For instance, cyclization reactions are known for N-propargyl aniline derivatives, leading to the formation of quinolines or quinolin-8-amines, though this involves a different unsaturated side chain. rsc.org

Table of Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-methyl-6-(prop-1-en-2-yl)aniline |

| N-Acylation | Acyl chloride, Pyridine | N-Acyl-2-methyl-6-(prop-1-en-2-yl)aniline |

| Hydrogenation | H₂, Pd/C | 2-Methyl-6-isopropylaniline guidechem.com |

| Polymerization | Initiator (e.g., AIBN) | Poly[this compound] |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid | Bromo-2-methyl-6-(prop-1-en-2-yl)aniline |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 6 Prop 1 En 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Methyl-6-(prop-1-en-2-yl)aniline in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial relationships of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides essential information regarding the electronic environment, number, and connectivity of protons in the molecule. Based on its structure, distinct signals are expected for the aromatic, amine, vinyl, and methyl protons.

The aromatic region is anticipated to show three signals corresponding to the protons on the benzene (B151609) ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The prop-1-en-2-yl group gives rise to three key signals: two singlets for the geminal vinyl protons (=CH₂) and a singlet for the vinylic methyl group. The second methyl group, attached directly to the aromatic ring, would also appear as a singlet.

Expected ¹H NMR Data for this compound Note: The following data are predicted values based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 - 7.2 | Multiplet | 3H | Ar-H |

| ~5.1 - 5.3 | Singlet | 1H | C=CH ₂ (vinyl) |

| ~4.8 - 5.0 | Singlet | 1H | C=CH ₂ (vinyl) |

| ~3.6 - 4.2 | Broad Singlet | 2H | NH ₂ |

| ~2.1 - 2.3 | Singlet | 3H | Ar-CH ₃ |

| ~1.9 - 2.1 | Singlet | 3H | C(=CH₂)-CH ₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts differentiate the sp²-hybridized aromatic and vinyl carbons from the sp³-hybridized methyl carbons. The aromatic carbons directly attached to the nitrogen and alkyl groups (quaternary carbons) will show characteristically different shifts from those bearing hydrogen.

Expected ¹³C NMR Data for this compound Note: The following data are predicted values. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 - 148 | C -NH₂ (aromatic) |

| ~142 - 145 | C =CH₂ (vinyl) |

| ~115 - 135 | Ar-C & Ar-C H (aromatic) |

| ~112 - 116 | C=C H₂ (vinyl) |

| ~22 - 25 | C(=CH₂)-C H₃ |

| ~17 - 20 | Ar-C H₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily reveal the through-bond connectivities between the protons on the aromatic ring, helping to assign their specific positions relative to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the aromatic proton signals to their specific aromatic carbon signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would be expected between the Ar-CH₃ protons and the aromatic carbons (C1, C2, C6), and between the isopropenyl methyl protons and the vinyl carbons as well as the C6 aromatic carbon. This confirms the substitution pattern on the benzene ring. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It would be particularly useful for confirming the ortho-relationship of the methyl and propenyl substituents by showing spatial proximity between the protons of these two groups.

Solid-State NMR Applications

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insight into the structure, packing, and dynamics of the compound in its crystalline or amorphous solid form. nih.gov For this compound, ssNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Characterize Intermolecular Interactions: Techniques like ¹H-¹H double-quantum (DQ) MAS can probe intermolecular hydrogen bonding involving the amine groups and π-π stacking interactions between the aromatic rings.

Determine Molecular Conformation: ssNMR can help determine the torsion angles between the aniline (B41778) ring and the propenyl substituent in the solid state, which may differ from the averaged conformation in solution.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Primary aromatic amines typically show two distinct N-H stretching bands. wikipedia.org Other key expected absorptions include C-H stretches for the aromatic ring and the aliphatic methyl groups, as well as C=C stretching vibrations for both the aromatic ring and the vinyl group.

Expected FT-IR Absorption Bands for this compound Note: The following data are predicted values. Actual experimental values may vary.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic & Vinyl |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| ~1640 - 1660 | C=C Stretch | Vinyl (C=CH₂) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1550 - 1640 | N-H Bend | Primary Amine (-NH₂) |

| ~890 | C-H Bend (Out-of-plane) | =CH₂ wag |

Raman Spectroscopy (FT-Raman)

Fourier Transform Raman (FT-Raman) spectroscopy is a valuable non-destructive technique for probing the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to its distinct structural features: the aniline moiety, the methyl group, and the prop-1-en-2-yl substituent.

Key expected vibrational bands would include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂) would typically appear in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene ring are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) and prop-1-en-2-yl groups would show C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C Stretching: A prominent band corresponding to the C=C double bond in the prop-1-en-2-yl group would be visible around 1640-1680 cm⁻¹. The aromatic ring C=C stretching vibrations would appear as a set of bands between 1450 and 1600 cm⁻¹.

Ring Breathing Modes: The characteristic "breathing" mode of the substituted benzene ring would produce a strong, sharp signal, typically near 1000 cm⁻¹.

The table below summarizes the anticipated Raman shifts for the primary functional groups of the molecule.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Aniline -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -C₃H₅ | 2850 - 3000 |

| Alkene C=C Stretch | prop-1-en-2-yl | 1640 - 1680 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| Ring Breathing | Substituted Benzene | ~1000 |

Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis

To definitively assign each band in the Raman (and infrared) spectrum to a specific molecular motion, a Potential Energy Distribution (PED) analysis is employed. This computational method, often performed using Density Functional Theory (DFT), calculates the theoretical vibrational frequencies and characterizes the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration.

For this compound, a PED analysis would:

Confirm the assignments of the functional group vibrations listed in the FT-Raman section.

Differentiate between complex overlapping modes, particularly in the "fingerprint region" (below 1500 cm⁻¹), where various bending and skeletal vibrations occur.

Quantify the coupling between different vibrational modes, such as the interaction between the C-N stretching and aromatic ring vibrations.

For instance, a PED calculation could reveal that a band at ~1275 cm⁻¹ has major contributions from C-N stretching (e.g., 40%), aromatic C-H in-plane bending (e.g., 30%), and other skeletal vibrations, providing a much more detailed picture than simple group frequency charts.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement. The ability of HRMS to measure mass-to-charge ratios (m/z) to several decimal places allows for the determination of a unique elemental formula. nih.gov

Molecular Formula: C₁₀H₁₃N guidechem.com

Monoisotopic Mass: 147.1048 g/mol guidechem.com

An HRMS analysis would be able to distinguish this compound from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). For example, a molecule with the formula C₉H₁₁NO would also have a nominal mass of 147, but its exact mass would be 149.0841 g/mol , which is easily differentiated by HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.govnih.gov The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass spectrum. nih.gov

In a typical 70 eV electron ionization (EI) source, this compound would undergo fragmentation, producing a characteristic pattern. hmdb.ca The molecular ion peak (M⁺˙) would be observed at m/z 147. Key fragmentation pathways would likely include:

Loss of a methyl group: A fragment at m/z 132 ([M-15]⁺) resulting from the loss of a CH₃ radical from either the prop-1-en-2-yl substituent or the methyl group on the ring.

Benzylic cleavage: Cleavage of the bond between the ring and the propenyl group could lead to characteristic ions.

Formation of anilinium-type ions: Fragmentation patterns common to aniline derivatives would also be expected. nist.gov

The table below details the predicted significant ions in the GC-MS spectrum.

| m/z | Proposed Ion/Fragment | Fragmentation Pathway |

| 147 | [C₁₀H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [M - C₃H₅]⁺ | Loss of the propenyl radical |

| 93 | [C₆H₇N]⁺˙ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and basic compounds. mdpi.compolyu.edu.hk The primary amine group of this compound makes it highly susceptible to protonation in a positive ion ESI mode.

The expected primary ion in the full scan ESI-MS spectrum would be the protonated molecule, [M+H]⁺.

[M+H]⁺ Ion: m/z 148.1121 (for C₁₀H₁₄N⁺)

Tandem mass spectrometry (ESI-MS/MS) can be performed on this precursor ion to elicit structural information. mdpi.com Collision-Induced Dissociation (CID) of the m/z 148 ion would likely induce fragmentation by pathways such as the neutral loss of propene (C₃H₆), a common fragmentation for alkenyl-substituted compounds.

[M+H - C₃H₆]⁺: m/z 148.1121 → m/z 106.0651. This corresponds to the protonated 2-methylaniline fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like aromatic rings. researchgate.net The spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene ring.

Aniline itself typically shows two main absorption bands: nist.gov

A strong band around 230 nm, attributed to a π→π* transition of the benzene ring.

A weaker, longer-wavelength band around 280 nm, corresponding to an n→π* transition involving the nitrogen lone pair electrons and the aromatic π-system.

The substituents on the ring in this compound will influence the positions and intensities of these bands. Both the methyl and prop-1-en-2-yl groups are electron-donating alkyl groups, which typically cause a bathochromic (red) shift in the absorption maxima. The prop-1-en-2-yl group, with its C=C double bond, can offer extended conjugation, further shifting the absorption to longer wavelengths compared to simple alkyl anilines. Copolymers of 2-methyl aniline also show absorption bands related to π-π* and n-π* transitions. rroij.com

The table below provides a comparison of the known absorption maxima for aniline and the predicted absorption for the target compound.

| Compound | λₘₐₓ 1 (π→π) | λₘₐₓ 2 (n→π) | Solvent Effects |

| Aniline nist.gov | ~230 nm | ~280 nm | In acidic solution, protonation of the -NH₂ group causes a blue shift. |

| This compound (Predicted) | ~235-245 nm | ~285-295 nm | Similar solvent-dependent shifts are expected. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in molecules like this compound and its derivatives. The solid-state structure, influenced by crystal packing forces, dictates many of the material's bulk properties.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the principles of its structural determination can be understood through the extensive studies conducted on substituted anilines. For aniline and its derivatives, X-ray crystallography reveals how different substituent groups on the aromatic ring influence the molecular geometry and the supramolecular architecture.

The orientation of the amino group relative to the phenyl ring is a key structural feature in anilines. In the gas phase, the amino group is not coplanar with the ring. However, in the solid state, crystal packing forces can significantly influence this out-of-plane angle. Electron-withdrawing and electron-donating substituents alter the electronic character of the aniline molecule, which in turn affects the C-N bond length and the planarity of the amino group with respect to the aromatic ring.

For instance, in aromatic amines, the nitrogen atom is often nearly planar due to the conjugation of its lone pair of electrons with the aryl substituent, leading to a shorter C-N bond distance compared to alkyl amines. wikipedia.org The specific nature and position of substituents, such as the methyl and prop-1-en-2-yl groups in this compound, are expected to induce unique packing arrangements and intermolecular interactions, such as hydrogen bonding involving the amino group. nih.gov

To illustrate the type of detailed structural information that can be obtained from X-ray crystallography of a substituted aniline derivative, the crystallographic data for (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline is presented below. This data showcases the precision with which unit cell dimensions, space group, and atomic coordinates are determined.

Table 1: Illustrative Crystal Data for a Substituted Aniline Derivative

| Parameter | (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline |

| Chemical Formula | C₁₅H₁₆N₂ |

| Formula Weight | 224.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2490 (16) |

| b (Å) | 16.136 (3) |

| c (Å) | 10.150 (2) |

| β (˚) | 104.76 (3) |

| Volume (ų) | 1306.4 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Data sourced from a study on (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline. researchgate.net |

Table 2: Selected Bond Lengths for (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline

| Bond | Length (Å) |

| C1-N1 | 1.423 (2) |

| C6-N2 | 1.280 (2) |

| C7-C8 | 1.398 (2) |

| C7-C12 | 1.398 (2) |

| Data sourced from a study on (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline. researchgate.net |

The data in these tables for a related compound highlights the level of detail provided by X-ray crystallography. For this compound, a similar analysis would precisely define the spatial relationship between the methyl, prop-1-en-2-yl, and amino substituents on the benzene ring, as well as the packing of the molecules in the crystal lattice. Such an analysis would be invaluable for computational modeling and for understanding the chemical reactivity and physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Investigations of 2 Methyl 6 Prop 1 En 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. unt.edu It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 2-Methyl-6-(prop-1-en-2-yl)aniline. DFT calculations can provide deep insights into the molecule's geometry, reactivity, and electronic behavior. researchgate.net

Geometry Optimization and Molecular Structure Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a DFT method, such as the B3LYP functional with a standard basis set like 6-31G(d,p), the molecular energy is minimized with respect to all atomic coordinates. guidechem.com This process yields the equilibrium structure of this compound.

From the optimized geometry, key structural parameters can be analyzed. These include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between four consecutive bonded atoms, which define the molecule's conformation.

These calculated parameters for the 2,6-disubstituted aniline (B41778) structure provide a precise model of the molecule in its ground state. sci-hub.se

Table 1: Illustrative Format for Optimized Geometrical Parameters This table demonstrates how the structural data for this compound would be presented following a DFT geometry optimization. Actual values would require a specific computational study to be performed.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C(aromatic)-N | (Å) |

| Bond Length | C(aromatic)-C(methyl) | (Å) |

| Bond Length | C(aromatic)-C(propenyl) | (Å) |

| Bond Angle | C-N-H | (°) |

| Dihedral Angle | C-C-N-H | (°) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

Table 2: Key Global Reactivity Descriptors from FMO Analysis These parameters are derived from the HOMO and LUMO energies and provide quantitative measures of chemical reactivity.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded to indicate different potential values:

Red: Regions of the most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (e.g., by H⁺). For an aniline derivative, this region is typically expected around the nitrogen atom due to its lone pair of electrons.

Blue: Regions of the most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. In this molecule, this would likely be the hydrogen atoms of the amine group.

Green: Regions of neutral or near-zero potential.

An MEP map of this compound would clearly illustrate how the electron density is distributed across the molecule, highlighting the influence of the amine, methyl, and propenyl functional groups. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can calculate the properties of a molecule in its electronically excited states. researchgate.net TD-DFT is particularly useful for simulating the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the vertical excitation energies (the energy required to move an electron from a lower orbital to a higher one) and the corresponding oscillator strengths (the probability of that transition occurring). Such a simulation would predict the absorption maxima (λmax) and provide insight into the nature of the electronic transitions (e.g., π → π* or n → π*) within the molecule.

Spectroscopic Property Simulations

Computational methods are highly effective at simulating various types of spectra. Following a successful geometry optimization using DFT, a frequency calculation can be performed. This calculation computes the vibrational modes of the molecule at its energy minimum. The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. Comparing this simulated spectrum with an experimentally obtained one is a standard method for validating the accuracy of the computational model and aiding in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. mdpi.comresearchgate.net This method, often paired with DFT functionals like B3LYP, has shown good agreement with experimental NMR data for a variety of organic molecules, including aniline derivatives. jmaterenvironsci.comrsc.org

The process begins with the optimization of the molecule's geometry at a chosen level of theory. Following this, the GIAO method is used to compute the isotropic shielding values for each nucleus. To obtain the chemical shifts, these values are typically referenced against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), optimized at the same level of theory. jmaterenvironsci.com

Table 1: Illustrative Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts for p-Chloroaniline

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H1 | 7.21 | 7.18 | C1 | 129.3 | 129.0 |

| H2 | 6.65 | 6.63 | C2 | 116.1 | 115.8 |

| H3 | 7.21 | 7.18 | C3 | 129.3 | 129.0 |

| H4 | 6.65 | 6.63 | C4 | 145.2 | 145.0 |

| NH₂ | 3.85 | 3.82 | C5 | 116.1 | 115.8 |

| C6 | 125.4 | 125.1 | |||

| Data is for p-chloroaniline and is presented for illustrative purposes. jmaterenvironsci.com |

For this compound, such calculations would provide predicted chemical shifts for all unique protons and carbons, including those of the methyl and prop-1-en-2-yl substituents, aiding in the assignment of experimental spectra.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is fundamental to identifying functional groups and determining molecular structure. DFT calculations are an invaluable tool for predicting vibrational frequencies and aiding in the assignment of experimental spectra. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies of an optimized geometry, a theoretical spectrum can be generated.

These calculations can sometimes overestimate experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. mdpi.com To improve the correlation with experimental data, the calculated frequencies are often scaled by an empirical factor. The potential energy distribution (PED) analysis is also commonly performed to provide a detailed assignment of the vibrational modes, indicating the contribution of different internal coordinates to each vibration. mdpi.com

While a specific vibrational analysis for this compound is not available, studies on similar molecules like other aniline derivatives demonstrate the utility of this approach. For instance, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level provided detailed assignments for C-H stretching and other vibrational modes. mdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for an Aniline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3619 | O-H stretch |

| 8-18 | 3123-2927 | C-H stretches |

| 19 | 1754 | C=O stretch |

| 20-30 | 1629-1453 | C=C and C=N stretches, C-H in-plane bends |

| Data is for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and is presented for illustrative purposes. mdpi.com |

For this compound, such an analysis would be crucial for assigning the characteristic vibrations of the aniline core, the methyl group, and the prop-1-en-2-yl substituent, including C=C stretching and various bending modes.

UV-Vis Spectral Predictions

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules in their excited states. mdpi.com This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands, respectively. researchgate.net